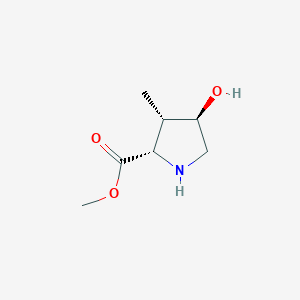
methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which includes three contiguous stereocenters. It is often used as a building block in the synthesis of more complex molecules due to its versatile functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate typically involves the use of chiral starting materials and stereoselective reactions. One common method involves the asymmetric reduction of a suitable precursor, such as a pyrrolidine derivative, using chiral catalysts. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as Takemoto’s thiourea catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors and optimized catalytic systems to ensure high yield and enantioselectivity. The use of micro- and mesoporous aluminosilicates as catalysts has been reported to be effective in the synthesis of similar compounds .
化学反応の分析
Types of Reactions
Methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.
科学的研究の応用
Methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: The compound is involved in the development of drugs with potential therapeutic effects.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors and enzymes, modulating various biochemical pathways .
類似化合物との比較
Similar Compounds
Similar compounds include other chiral pyrrolidine derivatives and esters with hydroxyl and methyl groups. Examples include:
- (2S,3R,4S)-4-hydroxy-3-methylpyrrolidine-2-carboxylate
- (2R,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate
Uniqueness
Methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its three contiguous stereocenters make it a valuable intermediate in the synthesis of complex molecules with high enantioselectivity .
特性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC名 |
methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-4-5(9)3-8-6(4)7(10)11-2/h4-6,8-9H,3H2,1-2H3/t4-,5+,6+/m1/s1 |
InChIキー |
KEHBEQIHIQDWIT-SRQIZXRXSA-N |
異性体SMILES |
C[C@@H]1[C@H](CN[C@@H]1C(=O)OC)O |
正規SMILES |
CC1C(CNC1C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















